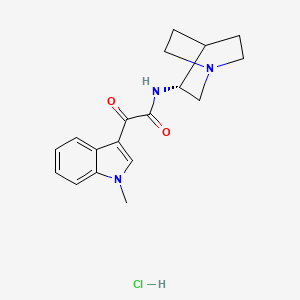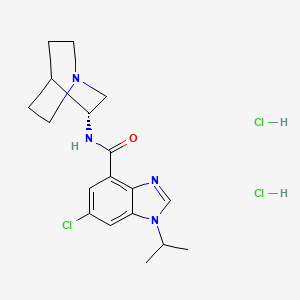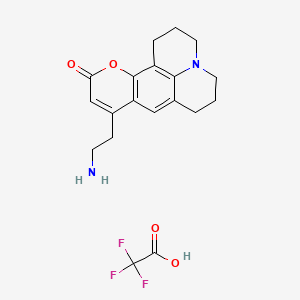
FFN 511
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FFN 511 is a fluorescent false neurotransmitter (FFN) that targets the neuronal vesicular monoamine transporter 2 (VMAT2). It inhibits serotonin binding to VMAT2 with an IC50 of 1 µM . The excitation and emission maxima are 406 and 501 nm in pH 7 buffer, respectively .
Chemical Reactions Analysis
FFN 511 targets the neuronal vesicular monoamine transporter 2 (VMAT2) and inhibits serotonin binding to VMAT2 . It’s also reported that FFN-511 is discharged more rapidly from fused vesicles than larger peptide cargos .Physical And Chemical Properties Analysis
The molecular weight of FFN 511 is 284.35 g/mol . .Aplicaciones Científicas De Investigación
FFN 511: Comprehensive Analysis of Scientific Research Applications
Neurotransmitter Transport Visualization: FFN 511 serves as a fluorescent substrate for VMAT2, a protein responsible for transporting neurotransmitters across vesicles. It enables the optical imaging of presynaptic terminal activity by inhibiting serotonin binding to VMAT2 with an IC50 of 1 µM, which is comparable to dopamine itself .
Optical Imaging: With excitation and emission maxima of 406 and 501 nm in pH 7 buffer, respectively, FFN 511 is suitable for optical imaging applications. This allows researchers to visualize neuronal activity and neurotransmitter release in real-time .
Neuropharmacology: FFN 511 can be used to study the pharmacological properties of VMAT2 and its role in neurotransmitter release. By inhibiting serotonin binding, it provides insights into the mechanisms of neurotransmitter storage and release .
Neurological Disorder Research: Research involving FFN 511 can contribute to understanding neurological disorders where VMAT2 function is implicated, such as Parkinson’s disease and depression. It can help in developing therapeutic strategies targeting VMAT2 .
Drug Discovery: As a fluorescent false neurotransmitter, FFN 511 can be used in drug discovery efforts to identify compounds that modulate VMAT2 activity. This could lead to the development of new treatments for conditions related to neurotransmitter dysregulation .
Synaptic Vesicle Dynamics: FFN 511 can be utilized to study synaptic vesicle dynamics by tracking the release of this fluorescent compound during exocytosis in neuronal preparations, such as mouse acute slice preparations .
Mecanismo De Acción
Target of Action
FFN 511, also known as “6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid”, primarily targets the neuronal vesicular monoamine transporter 2 (VMAT2) . VMAT2 plays a crucial role in the regulation of neurotransmitter release, specifically dopamine, into the synaptic cleft .
Mode of Action
FFN 511 interacts with its target, VMAT2, by inhibiting the binding of serotonin (5-HT) to VMAT2 . The inhibition occurs at an IC50 of 1 µM, which is comparable to dopamine itself . This interaction results in the modulation of neurotransmitter release, particularly affecting the release of dopamine .
Biochemical Pathways
The primary biochemical pathway affected by FFN 511 involves the regulation of dopamine release. By inhibiting 5-HT binding to VMAT2, FFN 511 impacts the normal functioning of VMAT2, which is responsible for transporting monoamines, particularly dopamine, from the cytosol into synaptic vesicles . This results in changes in the downstream effects related to dopamine signaling and neurotransmission .
Result of Action
The molecular effect of FFN 511’s action involves the inhibition of 5-HT binding to VMAT2, which subsequently affects the release of dopamine . On a cellular level, FFN 511 enables optical imaging of presynaptic terminal activity and labels dopamine and other presynaptic terminals in the striatum . This allows for the visualization of neurotransmitter dynamics during exocytosis .
Action Environment
The action of FFN 511 can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, such as dopamine and serotonin, can affect the binding of FFN 511 to VMAT2 . Additionally, the physiological state of the organism, such as lactation, can influence the functionality of FFN 511 . .
Propiedades
IUPAC Name |
6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2.C2HF3O2/c18-6-5-11-10-15(20)21-17-13-4-2-8-19-7-1-3-12(16(13)19)9-14(11)17;3-2(4,5)1(6)7/h9-10H,1-8,18H2;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUSAIWAUAMZRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3CCN.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91885442 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

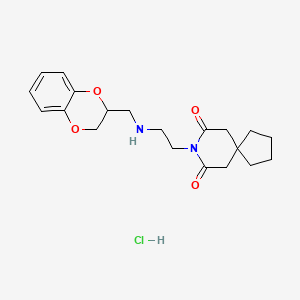


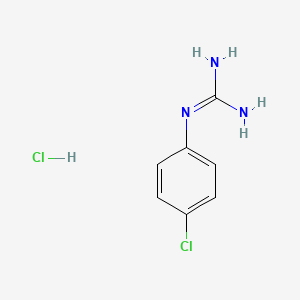



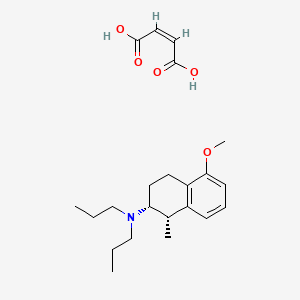

![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)

